

Spectral Characteristics of Disperse Red 82: A Technical Overview

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Compound of Interest

Compound Name: *Disperse Red 82*

Cat. No.: *B082367*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral properties of the monoazo dye, **Disperse Red 82** (C.I. 11140). The document focuses on its Ultraviolet-Visible (UV-Vis) absorption characteristics and explores the available information regarding its fluorescence properties. Methodologies for spectral analysis are also detailed to assist in the replication and further investigation of this compound.

UV-Visible Absorption Properties

Disperse Red 82 exhibits a characteristic broad absorption band in the visible region of the electromagnetic spectrum, which is responsible for its red color.^[1] The chromophore of **Disperse Red 82** is based on a monoazo structure.^[1]

A study involving a mixture of six disperse dyes, including **Disperse Red 82**, recorded the absorption spectra between 320 and 680 nm.^{[1][2]} Computational studies using Time-Dependent Density Functional Theory (TD-DFT) predict a maximum absorption wavelength (λ_{max}) of approximately 520 nm.^[1] Analysis of an experimental UV-Vis absorption spectrum of **Disperse Red 82** confirms this, showing a λ_{max} in the visible range.

Table 1: UV-Vis Spectral Data for **Disperse Red 82**

Parameter	Value	Solvent	Reference
Absorption Maximum (λ_{max})	~520 nm (predicted)	Not Specified	[1]
Molar Extinction Coefficient (ϵ)	Data not available	Not Specified	

Fluorescence Properties

A comprehensive search of the available scientific literature did not yield any specific data on the fluorescence emission spectrum, emission maximum (λ_{em}), or fluorescence quantum yield (ΦF) for **Disperse Red 82**. While some disperse dyes are known to be fluorescent, there is no evidence to suggest that **Disperse Red 82** exhibits significant fluorescence.

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy, adapted from standard laboratory procedures.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps for determining the absorption spectrum and λ_{max} of **Disperse Red 82**.

Materials:

- **Disperse Red 82**
- Spectroscopic grade solvent (e.g., ethanol, methanol, or acetone)
- Dual-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Solution Preparation:

- Prepare a stock solution of **Disperse Red 82** of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent. Disperse dyes are often sparingly soluble in water, so organic solvents are typically preferred.
- From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the range of 0.1 to 1.0 at the λ_{max} . This is to ensure the measurements are within the linear range of the Beer-Lambert law.

- Instrument Setup:

- Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
- Set the desired wavelength range for the scan (e.g., 300 - 700 nm).

- Blank Measurement:

- Fill a clean quartz cuvette with the pure solvent that was used to prepare the dye solutions.
- Place the cuvette in the reference beam path of the spectrophotometer.
- Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path.
- Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.

- Sample Measurement:

- Empty the sample cuvette and rinse it with a small amount of the **Disperse Red 82** solution to be measured.
- Fill the sample cuvette with the **Disperse Red 82** solution.
- Place the sample cuvette back into the sample beam path.

- Initiate the scan to record the absorption spectrum.
- Data Analysis:
 - The resulting spectrum will be a plot of absorbance versus wavelength.
 - Identify the wavelength at which the maximum absorbance occurs. This is the λ_{max} .

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence emission spectrum of a compound. While no fluorescence data for **Disperse Red 82** was found, this methodology can be used for its investigation.

Materials:

- **Disperse Red 82** solution (prepared as for UV-Vis spectroscopy)
- Fluorescence spectrophotometer
- Quartz fluorescence cuvettes

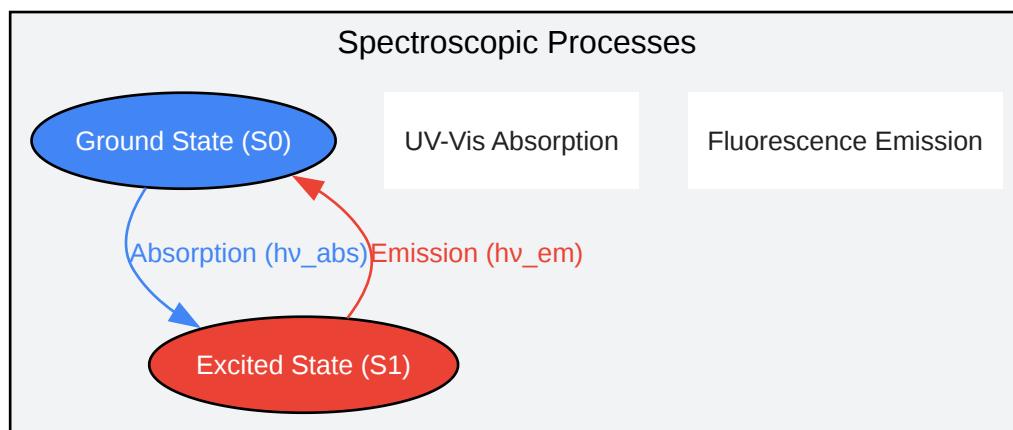
Procedure:

- Instrument Setup:
 - Turn on the fluorescence spectrophotometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.
 - Set the excitation wavelength (λ_{ex}). A common practice is to use the λ_{max} value obtained from the UV-Vis absorption spectrum.
 - Set the desired emission wavelength range to be scanned. This range should start at a wavelength slightly longer than the excitation wavelength and extend to longer wavelengths (e.g., if λ_{ex} is 520 nm, the emission scan could be from 530 nm to 800 nm).
 - Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.

- Blank Measurement:
 - Fill a clean fluorescence cuvette with the pure solvent used to prepare the dye solution.
 - Place the cuvette in the sample holder of the spectrofluorometer.
 - Run an emission scan of the solvent blank. This is important to identify any potential Raman scattering peaks or fluorescent impurities in the solvent.
- Sample Measurement:
 - Empty the cuvette, rinse with a small amount of the **Disperse Red 82** solution, and then fill it with the sample solution.
 - Place the sample cuvette in the instrument.
 - Acquire the fluorescence emission spectrum.
- Data Analysis:
 - The resulting spectrum will be a plot of fluorescence intensity versus emission wavelength.
 - If the compound is fluorescent, the wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λ_{em}).

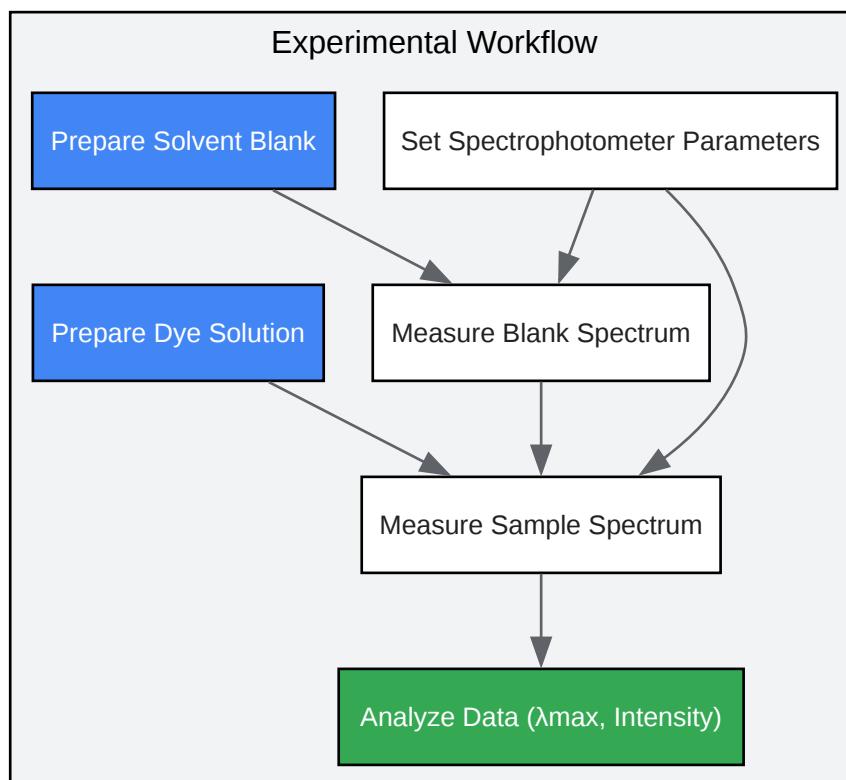
Visualizations

The following diagrams illustrate the relationship between the spectral processes and a general experimental workflow.



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Caption: Relationship between UV-Vis absorption and fluorescence emission.



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References

- 1. Disperse Red 82 | 12223-42-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
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